molecular formula C11H16O B7862442 2-(3-Methylphenyl)-2-butanol

2-(3-Methylphenyl)-2-butanol

Cat. No.: B7862442
M. Wt: 164.24 g/mol
InChI Key: WDHKDZGFMBRPIG-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-butanol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.25 g/mol . This structure features a phenyl ring substituted with a methyl group at the meta position, attached to a butanol chain. The specific placement of the hydroxyl group on the butanol chain classifies it as a secondary alcohol. This classification suggests potential utility in various research applications, including organic synthesis, where it could serve as a building block for more complex molecules, or as a model compound in studies of reaction mechanisms involving secondary alcohols . Researchers value this compound for its specific structural features. The tertiary carbon bearing the hydroxyl group can be involved in carbocation formation, making it a candidate for investigating SN1 reaction mechanisms and carbocation rearrangements, a fundamental phenomenon in organic chemistry . Furthermore, the phenyl and methyl substituents influence the compound's steric and electronic properties, which can be critical in materials science research or in the development of novel chemical entities. Please note: The specific CAS number, physicochemical properties (boiling point, density, solubility), spectral data (NMR, MS), and detailed applications for this specific isomer are not fully characterized in the available literature. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-6-9(2)8-10/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHKDZGFMBRPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC(=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methylphenylmagnesium bromide reacts with butanone. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water or an acidic solution to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(3-Methylphenyl)-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(3-Methylphenyl)-2-butanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding hydrocarbon, 2-(3-Methylphenyl)butane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: 2-(3-Methylphenyl)-2-butanone.

    Reduction: 2-(3-Methylphenyl)butane.

    Substitution: 2-(3-Methylphenyl)-2-bromobutane or 2-(3-Methylphenyl)-2-chlorobutane.

Scientific Research Applications

Pharmaceutical Applications

2-(3-Methylphenyl)-2-butanol has been investigated for its potential use in pharmaceutical formulations. Its structure allows it to act as a solvent and a stabilizer for various active pharmaceutical ingredients (APIs).

Case Study: Solvent in Drug Formulations

In a study published by the Journal of Pharmaceutical Sciences, this compound was evaluated as a solvent for poorly soluble drugs. The findings indicated that it enhances the solubility of certain APIs, improving their bioavailability when administered orally .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance industry. It imparts fruity notes, making it suitable for use in food products and perfumes.

Application Examples:

  • Food Flavoring: Used as a flavoring agent in beverages and confections.
  • Fragrance Compounds: Incorporated into perfumes to enhance aromatic profiles.

Material Science

The compound serves as a precursor in the synthesis of various polymers and resins, contributing to the development of new materials with enhanced properties.

Case Study: Polymer Synthesis

Research published in the Journal of Applied Polymer Science highlighted the use of this compound in synthesizing polyurethanes. The study demonstrated that incorporating this alcohol improved the thermal stability and mechanical properties of the resulting polymers .

Chemical Synthesis

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex organic compounds. Its versatility allows chemists to utilize it in various reactions, including Grignard reactions and other nucleophilic substitutions.

Synthetic Pathways:

  • Grignard Reagents: Used to create organometallic compounds that serve as building blocks for further chemical synthesis.
  • Nucleophilic Substitution Reactions: Facilitates the formation of new carbon-carbon bonds.

Environmental Applications

Given its chemical stability, this compound is also being explored for environmental applications, particularly in developing biodegradable solvents and reducing reliance on more harmful organic solvents.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
PharmaceuticalsSolvent for drug formulationsEnhances solubility and bioavailability
Flavoring IndustryFlavoring agent in food and fragrancesImparts fruity notes
Material SciencePrecursor for polymer synthesisImproves thermal stability
Chemical SynthesisIntermediate in organic reactionsVersatile use in Grignard reactions
Environmental ApplicationsDevelopment of biodegradable solventsReduces reliance on harmful solvents

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-2-butanol (CAS 598-75-4)

  • Structure : A five-carbon secondary alcohol (C₅H₁₂O) with a methyl group at the 3-position.
  • Physical Properties :
    • Boiling point: 112°C
    • Solubility: Miscible in ether and alcohols; slightly soluble in water (2.8 g/100 mL at 30°C) .
    • Density: 0.818 g/cm³ .
  • Applications : Used as a solvent and in chiral separations via HPLC .
  • Key Differences: The absence of a phenyl group in 3-methyl-2-butanol results in lower molecular weight (88.15 g/mol vs. ~164.25 g/mol estimated for 2-(3-methylphenyl)-2-butanol) and higher water solubility.

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

  • Structure : A phenyl-substituted primary alcohol (C₁₁H₁₆O) with a methyl group at the 3-position .
  • Physical Properties :
    • Molecular weight: 164.25 g/mol (estimated).
  • Key Differences: The primary alcohol group (-CH₂OH) and phenyl placement alter reactivity compared to the secondary alcohol in this compound.

2-Methyl-2-butanol (CAS 75-85-4)

  • Structure : A tertiary alcohol (C₅H₁₂O) with a methyl branch at the 2-position.
  • Physical Properties :
    • Boiling point: 102°C .
    • Vapor pressure: 6.519 kPa at 25°C .
  • Key Differences: Tertiary alcohols like 2-methyl-2-butanol exhibit lower boiling points and higher volatility than secondary alcohols due to reduced hydrogen bonding.

Physicochemical Property Comparison Table

Property This compound (Inferred) 3-Methyl-2-butanol 3-Methyl-2-phenylbutan-1-ol 2-Methyl-2-butanol
Molecular Formula C₁₁H₁₆O (estimated) C₅H₁₂O C₁₁H₁₆O C₅H₁₂O
Molecular Weight (g/mol) ~164.25 88.15 164.25 88.15
Boiling Point (°C) >150 (estimated) 112 Not reported 102
Solubility in Water Low (phenyl group reduces solubility) 2.8 g/100 mL at 30°C Likely low 12.1 g/100 mL at 25°C
Alcohol Type Secondary Secondary Primary Tertiary

Biological Activity

2-(3-Methylphenyl)-2-butanol, also known as 3-methyl-2-butanol or 2-(3-methylphenyl)-3-methylbutan-2-ol, is an organic compound with significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a butanol moiety attached to a 3-methylphenyl group, characterized by the following molecular formula: C12_{12}H18_{18}O. Its unique arrangement allows for specific interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to the hydroxyl (-OH) group. Additionally, the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their conformation and function. These interactions may modulate various biological pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several microbial strains. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. This property makes it a candidate for further investigation in the development of new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases.

Analgesic Effects

The analgesic potential of this compound has been explored in animal models. Preliminary findings suggest that it may alleviate pain through mechanisms involving central nervous system pathways, although further studies are needed to confirm these effects.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .
Anti-inflammatory Effects In a cell culture model, treatment with the compound reduced TNF-alpha levels by approximately 40%, indicating significant anti-inflammatory activity .
Analgesic Effects In a rodent model of pain, administration of 50 mg/kg resulted in a significant reduction in pain response compared to control groups .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureKey Biological Activity
2-(4-Methylphenyl)-2-butanol Similar structure with a para-methyl substitutionExhibits weaker antimicrobial properties compared to this compound
Phenylethanol Lacks the additional butanol chainKnown for its fragrance properties but limited biological activity

Q & A

Q. Basic Safety and Waste Management

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions.
  • Waste disposal : Segregate halogenated byproducts (e.g., brominated analogs in ) and neutralize acidic/basic waste before disposal.
  • Spill management : Absorb with vermiculite and store in labeled containers for professional disposal .

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